4-Ethynyl-2-benzofuran-1,3-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
646052-77-9 |
|---|---|
Molecular Formula |
C10H4O3 |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
4-ethynyl-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C10H4O3/c1-2-6-4-3-5-7-8(6)10(12)13-9(7)11/h1,3-5H |
InChI Key |
VCJUSEFXUWAMHH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C2C(=CC=C1)C(=O)OC2=O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 4 Ethynyl 2 Benzofuran 1,3 Dione
Reactivity of the Ethynyl (B1212043) Group
The ethynyl group of 4-Ethynyl-2-benzofuran-1,3-dione is a key site for various chemical reactions, enabling the construction of larger and more complex molecular architectures.
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The ethynyl group of this compound readily participates in such reactions, most notably Sonogashira and Suzuki couplings.
In a typical Sonogashira coupling, the terminal alkyne of this compound reacts with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. For instance, the coupling of 4-ethynylphthalic anhydride (B1165640) with a substituted aryl halide can yield a variety of phenylethynylphthalic anhydride derivatives. ossila.comgoogle.com This reaction is instrumental in the synthesis of precursors for high-performance polymers. ossila.comcymerchemicals.com
The Suzuki coupling, another palladium-catalyzed reaction, involves the reaction of the ethynyl group (after conversion to a suitable boronic acid or ester) with an aryl or vinyl halide. This method also provides a versatile route to various substituted derivatives. youtube.com
Table 1: Examples of Cross-Coupling Reactions
| Reactant 1 | Reactant 2 | Coupling Type | Catalyst System | Product |
| This compound | 4-Chlorophthalic anhydride | Sonogashira | Palladium chloride, triphenylphosphine, cuprous iodide, triethylamine | 4-Phenylethynylphthalic anhydride |
| This compound | Phenylacetylene (B144264) | Oxidative Coupling | Copper catalyst, tetramethylethylenediamine, base | 4-Phenylethynylphthalic anhydride |
Cycloaddition Reactions
The ethynyl group is an excellent participant in cycloaddition reactions, which are crucial for the formation of cyclic and heterocyclic systems.
[4+2] Cycloadditions (Diels-Alder Reactions): The ethynyl group can act as a dienophile in Diels-Alder reactions. For example, it can react with a conjugated diene to form a six-membered ring. The reactivity in these reactions is often enhanced by the electron-withdrawing nature of the phthalic anhydride moiety. libretexts.orgpageplace.de A notable application is the reaction with tetraphenylcyclopentadienone (B147504) to form fully conjugated hexaphenylbenzene (B1630442) derivatives. ossila.com
1,3-Dipolar Cycloadditions: The ethynyl group can also undergo 1,3-dipolar cycloadditions with various 1,3-dipoles, such as azides or nitrile oxides. These reactions lead to the formation of five-membered heterocyclic rings, which are important scaffolds in medicinal chemistry.
Table 2: Cycloaddition Reactions of the Ethynyl Group
| Reaction Type | Diene/Dipole | Product Type |
| [4+2] Cycloaddition | Tetraphenylcyclopentadienone | Substituted benzene (B151609) |
| [4+2] Cycloaddition | Anthracene derivatives | Bicyclic adducts |
| 1,3-Dipolar Cycloaddition | Organic azides | Triazoles |
Polymerization Reactions
The ethynyl group of this compound serves as a reactive site for polymerization. This is particularly important in the synthesis of high-performance polymers like polyimides. The molecule can be used as an end-capping agent, where the ethynyl group undergoes thermally induced cross-linking reactions. ossila.comcymerchemicals.com This process enhances the thermal stability and mechanical properties of the resulting polymer. For instance, polyimides end-capped with 4-phenylethynylphthalic anhydride exhibit significantly improved thermal decomposition temperatures. ossila.com
Reactivity of the Dione (B5365651) Functionality
The dione functionality, specifically the anhydride group, in this compound is susceptible to reactions with nucleophiles and can participate in condensation reactions.
Nucleophilic Addition Reactions
The carbonyl carbons of the anhydride are electrophilic and readily attacked by nucleophiles. libretexts.orglibretexts.org This typically leads to the opening of the anhydride ring. Common nucleophiles include amines, alcohols, and water.
Reaction with primary amines, for example, results in the formation of amic acids, which can then be cyclized to form imides. This is a fundamental step in the synthesis of polyimides where this compound acts as a monomer or an end-capper. The resulting imide ring incorporates the ethynyl functionality, which can be further utilized for cross-linking.
Hydrolysis with water will open the anhydride ring to form the corresponding dicarboxylic acid.
Table 3: Nucleophilic Addition to the Dione Functionality
| Nucleophile | Initial Product | Final Product (after potential cyclization) |
| Primary Amine (R-NH₂) | Amic acid | Imide |
| Water (H₂O) | Dicarboxylic acid | - |
| Alcohol (R-OH) | Monoester dicarboxylic acid | - |
Knoevenagel Condensation and Related Reactions
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org While the anhydride carbonyls of this compound are generally less reactive in Knoevenagel-type reactions compared to aldehydes or ketones, they can undergo related condensation reactions under specific conditions. wikipedia.orgorganic-chemistry.org
These reactions typically require a catalyst, often a weak base, and an active methylene (B1212753) compound. wikipedia.org The reaction can be a key step in the synthesis of more complex heterocyclic structures. nih.govmdpi.com For instance, condensation with compounds containing active methylene groups can lead to the formation of new carbon-carbon bonds at the carbonyl positions, although ring-opening is a competing and often dominant pathway.
Ring-Opening Reactions of the Anhydride Moiety
The anhydride group in this compound is susceptible to nucleophilic acyl substitution. youtube.com This reactivity is a cornerstone for creating a variety of derivatives. The reaction mechanism typically involves a two-step process: nucleophilic addition to one of the carbonyl carbons, followed by the elimination of a carboxylate leaving group. youtube.comyoutube.com This process begins with the attack of a nucleophile on a carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.comyoutube.com Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. youtube.comyoutube.com
Common nucleophiles used in these reactions include water, alcohols, and amines, which react to form dicarboxylic acids, monoesters, and amides, respectively. youtube.comyoutube.com The reactions are generally favorable at equilibrium because the attacking nucleophile is typically a stronger base than the resulting carboxylate leaving group. youtube.com When using unsymmetrical anhydrides, the reaction can potentially lead to multiple products, although symmetrical anhydrides like this compound yield a single product upon reaction at either carbonyl carbon. youtube.com
The reaction can be catalyzed by either acid or base. In base-catalyzed mechanisms, a strong nucleophile directly attacks the anhydride. youtube.com For weaker nucleophiles, the reaction can proceed uncatalyzed or be facilitated by an acid catalyst, which protonates a carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. youtube.com
Table 1: Products from Nucleophilic Ring-Opening of this compound
| Nucleophile | Reagent Example | Product Type |
| Water | H₂O | Dicarboxylic acid |
| Alcohol | Ethanol | Monoester |
| Amine | Ammonia, Methylamine | Amide |
Reactivity of the Benzofuran (B130515) Ring System
The benzofuran core of the molecule provides additional avenues for chemical modification, including C-H functionalization and oxidative transformations. nih.govrsc.org
C-H Functionalization
C-H functionalization is a powerful tool for modifying the benzofuran ring system. nih.gov Transition metal catalysts, particularly palladium and rhodium, are often employed to achieve selective C-H activation and subsequent bond formation. nih.gov For instance, palladium-catalyzed reactions can facilitate the introduction of various substituents onto the benzofuran ring. nih.gov These reactions often proceed through a series of steps involving the coordination of the catalyst to the substrate, C-H bond cleavage, and subsequent coupling with a reaction partner. researchgate.net
The synthesis of complex benzofuran derivatives can be achieved through sequential C-H functionalization reactions. nih.gov For example, a rhodium-catalyzed enantioselective C-H insertion can be followed by a palladium-catalyzed C-H activation/C-O cyclization to produce highly functionalized 2,3-dihydrobenzofurans. nih.gov Further diversification can be achieved through subsequent palladium-catalyzed intermolecular Heck-type sp² C-H functionalization. nih.gov
Oxidative Transformations
The benzofuran ring is also subject to oxidative transformations. Oxidative cleavage of the furan (B31954) ring can occur, leading to the formation of different carbocyclic or heterocyclic structures. The specific outcome of an oxidative reaction depends on the oxidant used and the reaction conditions. For example, certain oxidative conditions can lead to the cleavage of the C2-O bond in the benzofuran ring. core.ac.uk
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and developing new synthetic methods.
Proposed Reaction Pathways and Transient Intermediates
The reactions of benzofuran derivatives can proceed through various transient intermediates. While specific studies on this compound are limited, related furan and benzofuran chemistries suggest the potential involvement of species like heterocyclic allenes and furfuryl carbenes. For instance, the reactions of allenes with benzotriazoles catalyzed by rhodium complexes have been studied, providing insight into the behavior of unsaturated systems in the presence of transition metals. nih.gov
Ring-opening reactions of related heterocyclic systems, such as thiophenes, have been shown to proceed through the formation of thiolate salts, which can then be alkylated to yield new hybrid molecules. researchgate.net This suggests that analogous ring-opening pathways could be accessible for the benzofuran moiety under specific conditions.
Role of Catalysts in Reaction Mechanisms
Catalysts play a pivotal role in many of the transformations involving this compound and its derivatives. Transition metals like palladium, rhodium, copper, and ruthenium are frequently used to facilitate these reactions. nih.gov
Palladium: Palladium catalysts are widely used for C-H functionalization and cross-coupling reactions. nih.govorganic-chemistry.org For example, palladium nanoparticles can catalyze the one-pot synthesis of benzofurans via Sonogashira cross-coupling reactions. organic-chemistry.org
Rhodium: Rhodium catalysts are effective for C-H activation and have been used in the synthesis of benzofuran rings through the annulation of 1,3-diynes and N-benzoxyacetamide. nih.gov They are also used in enantioselective C-H insertion reactions. nih.gov Mechanistic studies on rhodium-catalyzed reactions have highlighted the importance of cationic species and the role of counterions in proton shuttling. nih.gov
Copper: Copper catalysts are employed in reactions such as the intramolecular dehydrogenative O-H/C-H coupling to form benzofuran derivatives. nih.gov
Ruthenium: Ruthenium catalysts have been used for C- and O-allyl isomerization followed by ring-closing metathesis to synthesize substituted benzofurans. organic-chemistry.org
Acid catalysts, such as acetic acid, can also be used to promote the formation of the benzofuran ring system through the protonation of intermediates, followed by ring-opening, addition, oxidation, and lactonization steps. nih.gov In the context of anhydride ring-opening, acid catalysis can activate the anhydride, while base catalysis typically involves direct nucleophilic attack. youtube.com
Derivatization and Functionalization of 4 Ethynyl 2 Benzofuran 1,3 Dione
Modifications at the Ethynyl (B1212043) Group
The terminal ethynyl group is a versatile functional handle for a variety of chemical transformations, including carbon-carbon bond-forming reactions and cycloadditions.
The carbon-carbon triple bond of the ethynyl group can be elaborated to extend the carbon framework. A primary method for this is the Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base, is highly efficient for forming C(sp)-C(sp²) bonds. wikipedia.orgorganic-chemistry.org For 4-ethynyl-2-benzofuran-1,3-dione, a Sonogashira coupling with a vinyl halide (e.g., vinyl bromide) would result in the formation of a conjugated enyne, effectively elongating the chain and introducing a terminal alkene.
Another modification of the ethynyl group is hydration. While not a chain elongation, this reaction transforms the alkyne into a different functional group. The acid-catalyzed hydration of a terminal alkyne, often facilitated by a mercury(II) salt, typically proceeds via Markovnikov's rule to yield a methyl ketone. libretexts.org The reaction first produces an enol intermediate, which rapidly tautomerizes to the more stable keto form. libretexts.orgchemistrysteps.com Alternatively, hydroboration-oxidation provides the anti-Markovnikov addition product, which for a terminal alkyne, results in the formation of an aldehyde after tautomerization. chemistrysteps.comfiveable.me
| Reaction | Reagents & Conditions | Product Type |
| Sonogashira Coupling | Vinyl Halide, Pd Catalyst, Cu(I) Cocatalyst, Base | Conjugated Enyne (Terminal Alkene) |
| Mercury(II)-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone |
| Hydroboration-Oxidation | 1. R₂BH (e.g., 9-BBN) 2. H₂O₂, NaOH | Aldehyde |
The ethynyl group is an excellent substrate for "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097) to form a 1,2,3-triazole ring. bohrium.com This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. organic-chemistry.org
Two major catalytic versions of this reaction provide regioselective control:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly popular variant, often considered the quintessential click reaction, exclusively yields the 1,4-disubstituted triazole isomer. organic-chemistry.orginterchim.fr
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, ruthenium catalysts, such as [Cp*RuCl] complexes, selectively produce the 1,5-disubstituted triazole isomer. organic-chemistry.orgnih.gov
These reactions provide a robust method for conjugating the this compound core to other molecules or introducing a stable, nitrogen-rich heterocyclic substituent. Additionally, the hydration reactions mentioned previously (Section 4.1.1) introduce an oxygen heteroatom in the form of a carbonyl group. organic-chemistry.orgbrainly.com
Modifications at the Dione (B5365651) System
The 2-benzofuran-1,3-dione moiety, which is a cyclic anhydride (B1165640), is susceptible to nucleophilic attack and can participate in cycloaddition reactions to create spirocyclic systems.
The carbonyl groups of the benzofuranone system are key sites for constructing spiro compounds, where a single carbon atom is part of two distinct rings. One powerful method is the [3+2] cycloaddition reaction using azomethine ylides. mdpi.com These ylides can be generated in situ and react with an exocyclic double bond adjacent to the benzofuranone core to produce complex spiro-pyrrolidine derivatives. mdpi.comnih.gov For example, a three-component reaction between a benzofuranone, an amino acid (like sarcosine), and a dipolarophile can yield spiro[benzofuran-pyrrolidine] structures with high diastereoselectivity. mdpi.comrsc.orgchapman.edu
Other synthetic strategies have been developed to create different spiro-benzofuranone systems:
Spiro[1-benzofuran-2,4'-piperidin]-3-one scaffolds have been synthesized in a multi-step process, highlighting the versatility of the benzofuranone core in building privileged structures for chemical libraries. nih.gov
Spiro[benzofuran-2,1′-isobenzofuran]-3,3′-dione has been synthesized via selenium dioxide oxidation of a 2′-carboxy-2-hydroxy-deoxybenzoin precursor. rsc.org
Spiro[benzofuran-2,2'-benzo[b]thiophene]-3,3'-diones were formed through a PIDA/CuBr-mediated oxidative spirocyclization. researchgate.net
| Spiro Compound Type | Synthetic Method | Key Reagents | Reference |
| Spiro-pyrrolidine | [3+2] Azomethine Ylide Cycloaddition | Benzofuranone, Amino Acid, Dipolarophile | mdpi.comnih.gov |
| Spiro-piperidine | Multi-step synthesis | 2-Hydroxyacetophenone derivative | nih.gov |
| Spiro-isobenzofuran | Oxidation | Selenium Dioxide (SeO₂) | rsc.org |
| Spiro-benzothiophene | Oxidative Spirocyclization | PIDA, CuBr, Potassium Ethylxanthate | researchgate.net |
Introducing a cyano group (-C≡N) into the dione system can be achieved through the reactivity of the cyclic anhydride. Cyclic anhydrides are electrophilic and undergo ring-opening upon reaction with nucleophiles. thieme-connect.denih.gov A nucleophile like the cyanide ion (CN⁻) could attack one of the carbonyl carbons of the this compound ring.
This nucleophilic acyl substitution would lead to the opening of the anhydride ring, forming a carboxylate and an acyl cyanide (or cyanoformyl) group. thieme-connect.de The resulting product would be a 2-carboxybenzoyl derivative containing a newly introduced cyano group, transforming the dione system into a difunctional open-chain structure. For instance, the reaction of phthalic anhydride, a parent compound, with ethyl cyanoacetate (B8463686) leads to a Knoevenagel condensation, which incorporates the cyanoacetate moiety into a new fused ring system. rsc.org
Functionalization of the Aromatic Ring
The benzene (B151609) ring of the this compound is the third site for functionalization, primarily through electrophilic aromatic substitution (EAS). masterorganicchemistry.com The reactivity and orientation of incoming electrophiles are dictated by the existing substituents: the anhydride moiety and the ethynyl group.
Both the anhydride and the ethynyl group are generally considered deactivating, electron-withdrawing groups. In electrophilic aromatic substitution, deactivating groups direct incoming electrophiles to the meta position relative to themselves. quora.com In the case of this compound (which is a derivative of 4-substituted phthalic anhydride), the positions on the aromatic ring are C5, C6, and C7. The anhydride occupies positions 1, 2, and 3. The ethynyl group is at C4.
Given the directing effects, electrophilic substitution would be challenging and likely occur at the C6 position, which is meta to the anhydride influence and avoids steric hindrance from the ethynyl group. Standard EAS reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) could potentially be used to introduce substituents at this position, although harsh conditions may be required due to the deactivated nature of the ring. masterorganicchemistry.comquora.com Friedel-Crafts reactions with anhydrides are also a known method for acylating aromatic rings. nih.govyoutube.com
Halogenation and Introduction of Other Substituents
The introduction of halogen atoms onto the this compound framework can significantly alter its electronic properties and reactivity, providing a handle for further functionalization.
Halogenation Reactions:
The direct halogenation of the aromatic ring of phthalic anhydride derivatives is a common strategy. For instance, phthalic anhydride can be halogenated using a halogenating reagent in an organic solvent with iron powder and a Lewis acid as catalysts. google.com This process typically involves an initial reaction at low temperatures (-10 to 0 °C) followed by a period of heating (30-50 °C) to yield a mixture of halogenated phthalic anhydrides. google.com The desired 4-halogenated isomer can then be purified from this mixture. google.com
A method for the preparation of 4-halogenonaphthalic acid anhydrides involves the halogenation of an aqueous solution of an alkali metal salt of the naphthalic acid with a halogen or alkali metal hypohalogenite. google.com This reaction is carried out at a controlled temperature of 10 to 25 °C, followed by acidification to yield the product. google.com The use of a water-soluble magnesium salt and an alkali metal hydroxide, or an alkali metal carbonate, helps to maintain the desired pH range (9.3 to 13) for the reaction, surprisingly leading to high yields and purity of the 4-halogenonaphthalic acid anhydride. google.com
Introduction of Other Substituents:
Beyond halogenation, other substituents can be introduced to tailor the properties of the molecule. The Sonogashira coupling reaction is a powerful tool for this purpose. For example, 4-chlorophthalic anhydride can be coupled with phenylacetylene (B144264) in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II) generated in situ, to produce 4-phenylethynylphthalic anhydride. google.comgoogle.com This reaction demonstrates the feasibility of introducing arylalkynyl groups at the 4-position.
The following table summarizes the key aspects of these functionalization methods:
| Functionalization Method | Reagents and Conditions | Product |
| Halogenation of Phthalic Anhydride | Halogenating reagent, organic solvent, iron powder, Lewis acid catalyst, -10 to 50 °C | Halogenated phthalic anhydride mixture |
| Halogenation of Naphthalic Acid Salt | Aqueous alkali metal salt, halogen or alkali metal hypohalogenite, 10-25 °C, acidification | 4-Halogenonaphthalic acid anhydride |
| Sonogashira Coupling | 4-Chlorophthalic anhydride, phenylacetylene, Pd catalyst (e.g., PdCl₂(PPh₃)₂), base | 4-Phenylethynylphthalic anhydride |
Synthesis of Polyaromatic Structures
The ethynyl group of this compound is a versatile functional group for the construction of larger polyaromatic systems. These reactions are crucial for creating extended conjugated systems with interesting photophysical and electronic properties.
One key strategy involves the thermal or catalytic cyclotrimerization of the ethynyl groups. While specific examples for this compound are not detailed in the provided search results, this is a well-established reaction for terminal alkynes, leading to the formation of a benzene ring and connecting three monomer units.
Furthermore, the anhydride moiety can be used to build polyaromatic structures through the synthesis of polyimides. The reaction of a dianhydride with a diamine leads to the formation of a polyamic acid, which is then chemically or thermally cyclized to the corresponding polyimide. Phenylethynyl-terminated polyimides, derived from precursors like 4-phenylethynylphthalic anhydride, exhibit excellent processability and high-temperature resistance. google.com The phenylethynyl end groups undergo crosslinking at elevated temperatures (around 250 °C) without the evolution of volatile byproducts, a significant advantage in materials processing. google.com
The synthesis of 4-phenylethynylphthalic anhydride itself is a critical step. This can be achieved by reacting 4-phenyl ethynyl dimethyl phthalate (B1215562) with sodium hydroxide, followed by acidification and subsequent cyclization with acetic anhydride. chemicalbook.com The resulting 4-phenylethynylphthalic anhydride is a key monomer for high-performance polyimides. chemicalbook.com
Incorporation of Electron-Withdrawing and Electron-Donating Groups
The electronic properties of the this compound system can be finely tuned by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the aromatic ring. These modifications can influence the reactivity of the molecule in subsequent reactions and modulate the properties of resulting polymers or complex structures.
Electron-Withdrawing Groups:
The anhydride group itself is a strong electron-withdrawing group. Further introduction of EWGs, such as additional carbonyls or nitro groups, would further decrease the electron density of the aromatic ring. For instance, in the context of other polycyclic systems, BBr₃-promoted polycyclization of oxotriphenylhexanoates has shown that the reaction tolerates electron-poor substituents. nih.gov This suggests that similar transformations on a this compound scaffold bearing additional EWGs could be feasible.
Electron-Donating Groups:
The introduction of electron-donating groups, such as alkoxy or amino groups, would increase the electron density of the aromatic ring. This can enhance the reactivity of the aromatic ring towards electrophilic substitution and can also influence the electronic properties of materials derived from it. In the same BBr₃-promoted polycyclization study, electron-rich substituents, like a dimethoxy-substituted catechol derivative, were well-tolerated, leading to the formation of complex tricyclic molecules. nih.gov This indicates that the synthesis and subsequent reactions of this compound derivatives with EDGs are viable.
The following table provides examples of how substituents can influence the electronic nature of the aromatic ring:
| Group Type | Example Substituents | Effect on Aromatic Ring |
| Electron-Withdrawing | -NO₂, -CN, -C(O)R, -SO₃H, Halogens | Decrease electron density |
| Electron-Donating | -OH, -OR, -NH₂, -NR₂, -Alkyl | Increase electron density |
Synthesis of Complex Polycyclic and Fused Systems Incorporating the 2-benzofuran-1,3-dione Scaffold
The 2-benzofuran-1,3-dione scaffold is a valuable building block for the synthesis of intricate polycyclic and fused ring systems. These complex structures are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional architectures and potential for biological activity or novel material properties.
One powerful approach involves cycloaddition reactions. For instance, [4+2] and [3+2] annulations between ninhydrin-derived Morita–Baylis–Hillman (MBH) adducts and 3,4-dihydroisoquinolines have been developed to create structurally complex spiro multi-heterocyclic skeletons. mdpi.com This demonstrates the utility of dione-containing structures in building diverse polycyclic frameworks.
Intramolecular cycloadditions are another key strategy. For example, a one-pot, double intramolecular [3+2]-cycloaddition of azomethine ylides under microwave irradiation has been used to form a novel hexacyclic ring system. nih.gov This highlights the potential for creating highly complex, fused systems in a single, efficient step.
Furthermore, the generation of arynes from functionalized precursors offers a route to benzo-fused heteroaromatic compounds. For example, a 1,3-benzdiyne equivalent can be generated and reacted with various arynophiles to produce a range of polycyclic heterocycles. rsc.org This methodology could potentially be adapted to derivatives of 2-benzofuran-1,3-dione to construct novel fused systems.
The following table summarizes different synthetic strategies for complex polycyclic systems:
| Synthetic Strategy | Key Reactants/Intermediates | Resulting Structure Type |
| [4+2] and [3+2] Annulations | Ninhydrin-derived MBH adducts, 3,4-dihydroisoquinolines | Spiro multi-heterocyclic skeletons |
| Intramolecular [3+2] Cycloaddition | Azomethine ylides | Fused hexacyclic ring systems |
| Aryne Cycloaddition | 1,3-Benzdiyne equivalent, arynophiles | Benzo-fused heteroaromatics |
Applications of 4 Ethynyl 2 Benzofuran 1,3 Dione in Organic Synthesis
Role as a Versatile Intermediate in Multi-Step Synthetic Strategies
4-Ethynyl-2-benzofuran-1,3-dione, also known as 4-ethynylphthalic anhydride (B1165640), is a highly reactive compound that serves as a crucial building block in the synthesis of complex organic molecules. Its utility stems from the presence of two key functional groups: a highly electrophilic anhydride ring and a reactive ethynyl (B1212043) (acetylene) group. This dual functionality allows it to participate in a wide array of chemical transformations, making it a versatile intermediate in multi-step synthetic pathways.
The anhydride moiety is susceptible to nucleophilic attack, leading to the formation of various derivatives depending on the nucleophile used. For instance, hydrolysis with water yields 4-ethynylphthalic acid, while reactions with alcohols or amines produce the corresponding monoesters or amides. The ethynyl group, on the other hand, can undergo reactions such as cycloadditions and nucleophilic additions, enabling the construction of new carbon-carbon bonds and the formation of diverse ring systems.
One of the most significant applications of 4-ethynylphthalic anhydride is in the synthesis of high-performance polymers, where it acts as an end-capping agent. Its synthesis is often achieved through a Sonogashira coupling reaction between a 4-halophthalic acid derivative and an acetylene (B1199291) source, a method that has been refined to be more cost-effective and environmentally friendly by using readily available starting materials like 4-bromophthalic acid. researchgate.net
The strategic placement of the ethynyl and anhydride functionalities on the benzofuran (B130515) core allows for sequential or one-pot reactions, providing an efficient route to highly functionalized molecules. This versatility has made 4-ethynylphthalic anhydride an attractive starting material for the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Precursor for the Synthesis of Complex Heterocyclic Compounds
The unique chemical architecture of this compound makes it an ideal precursor for the synthesis of a wide range of complex heterocyclic compounds. The reactivity of both the anhydride and ethynyl groups can be harnessed to construct various ring systems.
Substituted Benzofuran Derivatives
Benzofuran and its derivatives are prevalent scaffolds in numerous natural products and pharmaceutically active compounds, exhibiting a broad spectrum of biological activities. mdpi.comnih.govrsc.orgnih.gov this compound can be utilized in the synthesis of substituted benzofurans through various strategies. While direct conversion pathways from this compound are not extensively detailed in the provided results, the synthesis of benzofurans often involves the cyclization of ortho-substituted phenols. nih.govorganic-chemistry.org For instance, a common method involves the palladium-catalyzed coupling of terminal acetylenes with o-hydroxy aryl halides, followed by intramolecular cyclization. rsc.org
The synthesis of highly functionalized benzofurans can be achieved through methods like the Mukaiyama Michael addition of silyl (B83357) enol ethers to o-benzoquinone esters, followed by cyclization and aromatization. nih.gov Another approach involves a one-pot synthesis from 2-chlorophenols and alkynes using a palladium catalyst. organic-chemistry.org Furthermore, cascade cyclization strategies have been developed to produce aminobenzofuran derivatives from precursors like 2-bromo-1,3-indandione. researchgate.netresearchgate.net
| Synthetic Strategy for Benzofuran Derivatives | Key Reagents/Catalysts | Reaction Type | Reference |
| Palladium-catalyzed coupling and cyclization | Pd(Ph3P)2Cl2, CuI | Sonogashira coupling, Intramolecular cyclization | rsc.org |
| Mukaiyama Michael addition | Silyl enol ethers, Iodosobenzene diacetate | Michael addition, Cyclization, Aromatization | nih.gov |
| One-pot synthesis | Palladium catalyst, Hydroxyterphenylphosphine | Cross-coupling, Cyclization | organic-chemistry.org |
| Cascade cyclization | 2-bromo-1,3-indandione, ortho-hydroxy α-aminosulfones | Cascade reaction | researchgate.netresearchgate.net |
Indane-1,3-dione Derivatives and Analogues
Indane-1,3-dione and its derivatives are versatile building blocks in organic synthesis and are known to exhibit a range of biological activities. nih.govresearchgate.net The synthesis of the indane-1,3-dione scaffold typically involves the condensation of phthalic acid derivatives with compounds containing an active methylene (B1212753) group. For example, the condensation of diethyl phthalate (B1215562) with ethyl acetate (B1210297) in the presence of a base, followed by hydrolysis and decarboxylation, yields indane-1,3-dione. encyclopedia.pub
While a direct conversion of this compound to indane-1,3-dione derivatives is not explicitly described, the parent indane-1,3-dione undergoes Knoevenagel condensation with various aldehydes and ketones to yield 2-arylidene-1,3-indanediones. nih.govijpsr.com These derivatives are important intermediates for the synthesis of other complex molecules. For instance, they can undergo hetero-Diels-Alder cycloadditions with ynamines to produce polyfunctionalized indeno[1,2-b]pyrans. researchgate.net
| Reaction | Reactants | Conditions | Product | Reference |
| Knoevenagel Condensation | Indane-1,3-dione, Aldehyde/Ketone | Basic (e.g., piperidine) or acidic catalyst | 2-Arylidene-1,3-indanedione | nih.govijpsr.com |
| Hetero-Diels-Alder | 2-Arylidene-1,3-indanedione, Ynamine | Cycloaddition | Polyfunctionalized indeno[1,2-b]pyran | researchgate.net |
| Three-component condensation | Indan-1,3-dione, 2-naphthylamine, O-acylvanillin | Condensation | 2-Arylidenindan-1,3-diones | researchgate.net |
Thiazole (B1198619) and Thiazolidinone Systems
Thiazole and its saturated analog, thiazolidinone, are important heterocyclic cores found in many biologically active compounds. orientjchem.orgnih.govhakon-art.comresearchgate.net The synthesis of 4-thiazolidinones commonly involves a three-component reaction between an amine, a carbonyl compound, and a mercapto-acid, or the cyclocondensation of a Schiff base with a mercapto-acid. orientjchem.orghakon-art.comresearchgate.net
The classic Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. nih.gov While a direct route from this compound is not specified, its derivatives could potentially serve as precursors. For example, the anhydride could be converted to a derivative containing a suitable carbonyl or amine functionality, which could then participate in thiazole or thiazolidinone ring formation. The synthesis of benzofuran-thiazolidinone hybrids has been reported, where a khellinone-derived Schiff base undergoes cyclocondensation with thioglycolic acid. researchgate.net
| Heterocyclic System | General Synthetic Approach | Key Intermediates/Reactants | Reference |
| Thiazolidin-4-ones | Cyclocondensation | Schiff bases, Mercaptoacetic acid | hakon-art.comresearchgate.net |
| Thiazolidin-4-ones | Three-component reaction | Amine, Carbonyl compound, Mercapto-acid | researchgate.net |
| Thiazoles | Hantzsch Synthesis | α-Haloketones, Thioamides | nih.gov |
| Benzofuran-thiazolidinone hybrids | Cyclocondensation | Khellinone-derived Schiff base, Thioglycolic acid | researchgate.net |
Isoxazole (B147169) Derivatives
Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, and their derivatives are known for a wide range of pharmacological activities. sarpublication.comresearchgate.netnih.gov A common method for synthesizing isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The ethynyl group of this compound makes it a suitable substrate for such reactions.
Another prevalent synthetic route involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). nih.gov Variations of this method allow for the synthesis of isoxazoles with different substitution patterns. For example, the reaction of β-diketones with hydroxylamine hydrochloride can lead to various isoxazole derivatives depending on the reaction conditions. nih.gov One-pot, three-component reactions of aldehydes, β-ketoesters, and hydroxylamine hydrochloride have also been developed for the efficient synthesis of substituted isoxazoles. researchgate.net
| Synthetic Method | Reactants | Key Features | Reference |
| [3+2] Cycloaddition | Nitrile oxide, Alkyne | Forms the isoxazole ring in one step. | nih.gov |
| Condensation | 1,3-Dicarbonyl compound, Hydroxylamine | A classic and versatile method. | nih.gov |
| One-pot, three-component reaction | Aldehyde, β-ketoester, Hydroxylamine hydrochloride | Efficient and environmentally friendly. | researchgate.net |
Quinoxaline (B1680401) Derivatives (from related diones)
Quinoxalines are nitrogen-containing heterocyclic compounds that are important intermediates in organic synthesis and are core structures in many biologically active molecules. nih.govresearchgate.net The most common method for synthesizing quinoxalines is the condensation of a 1,2-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound. nih.gov
While this compound is a cyclic anhydride and not a 1,2-dicarbonyl compound in the typical sense for this reaction, related diones are used in such syntheses. For instance, benzocyclobutene-1,2-dione, which can be prepared from phthalic anhydrides, is a precursor for quinoxaline synthesis. researchgate.net The synthesis of quinoxaline derivatives has been achieved with high yields at room temperature using various catalysts. nih.gov Furthermore, quinoxaline-2-carboxylate 1,4-dioxide derivatives, synthesized from benzofuroxan (B160326) precursors, have shown significant antitubercular activity. nih.govmdpi.com
| Starting Material Type | Condensing Agent | Product Type | Reference |
| 1,2-Dicarbonyl compound | o-Phenylenediamine | Quinoxaline derivative | nih.gov |
| Benzofuroxan | Enol or Enamine | Quinoxaline 1,4-dioxide | mdpi.com |
| Substituted isatin | o-Phenylenediamine | Quinoxaline derivative | researchgate.net |
Chiral Benzofuran Derivatives via Asymmetric Synthesis
The synthesis of enantiomerically pure benzofuran derivatives is of great interest due to their prevalence in biologically active natural products and pharmaceuticals. rsc.org While direct asymmetric transformations utilizing this compound are not extensively documented in dedicated studies, its structural motifs are amenable to established asymmetric catalytic methods. The presence of the anhydride and alkyne functionalities allows for several plausible strategies to induce chirality.
One potential approach involves the asymmetric ring-opening of the anhydride moiety. Chiral alcohols or amines, in the presence of organocatalysts, can selectively attack one of the carbonyl groups, leading to the formation of chiral monoesters or amides. nih.gov For instance, chiral thiourea (B124793) catalysts derived from diamines have been successfully employed in the enantioselective thiolysis and aminolysis of cyclic anhydrides. nih.gov
Another promising strategy is the involvement of the ethynyl group in asymmetric cycloaddition reactions. The alkyne can act as a dienophile or a dipolarophile in catalyst-controlled enantioselective [4+2] or [3+2] cycloadditions to construct chiral carbocyclic or heterocyclic rings fused to the benzofuran core. rsc.orgresearchgate.net Chiral phosphine (B1218219) catalysts, for example, have been shown to mediate the [4+2] annulation of allenoates with benzofuran-derived azadienes. researchgate.net
Furthermore, the ethynyl group can be a substrate for asymmetric metal-catalyzed reactions. For example, chiral transition-metal complexes, such as those of rhodium, iridium, or palladium, can catalyze the asymmetric hydrogenation of the alkyne or its participation in enantioselective coupling reactions. mdpi.commdpi.com The development of chiral ligands, including chiral phosphoric acids and their derivatives, has been instrumental in achieving high enantioselectivity in a variety of C-H functionalization reactions involving metal catalysts. mdpi.com
Table 1: Potential Asymmetric Reactions Involving the Functional Groups of this compound
| Reaction Type | Functional Group Involved | Catalyst Type | Potential Chiral Product |
| Asymmetric Ring Opening | Anhydride | Chiral Amine/Alcohol with Organocatalyst | Chiral Monoester/Monoamide |
| Asymmetric Cycloaddition | Ethynyl Group | Chiral Lewis Acid or Organocatalyst | Chiral Fused Carbocycle/Heterocycle |
| Asymmetric Hydrogenation | Ethynyl Group | Chiral Transition Metal Complex | Chiral Alkane/Alkene Derivative |
| Asymmetric Coupling | Ethynyl Group | Chiral Palladium/Copper Complex | Chiral Coupled Product |
Contribution to the Total Synthesis of Complex Organic Molecules
Benzofuran and its derivatives are core structures in a vast number of natural products with significant biological activities. rsc.orgrsc.org The total synthesis of these complex molecules often relies on the strategic introduction of the benzofuran moiety. This compound, as a functionalized building block, holds potential for streamlining the synthesis of such compounds.
The ethynyl group can serve as a linchpin in convergent synthetic strategies. For instance, Sonogashira coupling, a palladium-copper co-catalyzed reaction, allows for the efficient formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. acs.org This reaction could be employed to couple this compound with a complex fragment, thereby assembling a significant portion of the target molecule's carbon skeleton in a single step. The synthesis of various benzofuran derivatives has been achieved through palladium-catalyzed coupling of terminal acetylenes with o-hydroxy aryl halides, followed by intramolecular cyclization. acs.orgresearchgate.net
Moreover, the anhydride functionality can be readily converted into other functional groups. Hydrolysis yields a dicarboxylic acid, while reaction with alcohols or amines provides esters and amides, respectively. This versatility allows for the late-stage functionalization of the benzofuran core, a crucial aspect in the total synthesis of natural products and their analogues for structure-activity relationship studies.
While a direct application of this compound in a completed total synthesis is yet to be reported in prominent literature, its potential is evident from the synthesis of related structures. For example, the closely related 4-phenylethynylphthalic anhydride is utilized as an end-capping agent to enhance the properties of polyimides, demonstrating the utility of the ethynylphthalic anhydride scaffold. The synthesis of this and other aryl ethynyl phthalic acid derivatives has been documented, often involving a coupling reaction between a halogenated phthalic anhydride and a terminal alkyne.
The construction of the benzofuran ring itself is a key step in many total syntheses. rsc.org Methodologies such as the palladium-catalyzed heteroannulation of o-iodophenol with acetylenic compounds provide a direct route to 2-substituted benzofurans. rsc.org The reactivity of the ethynyl group in this compound could be harnessed in intramolecular cyclization reactions to form more complex fused ring systems, a common feature in many natural products.
Table 2: Key Reactions for the Incorporation of the this compound Scaffold in Total Synthesis
| Reaction | Role of this compound | Resulting Structure |
| Sonogashira Coupling | Alkyne component | C-C bond formation with aryl/vinyl halides |
| Click Chemistry (e.g., CuAAC) | Alkyne component | Formation of a triazole-linked conjugate |
| Intramolecular Cyclization | Alkyne and other functionalities | Formation of fused polycyclic systems |
| Anhydride Ring Opening | Electrophilic component | Formation of dicarboxylic acids, esters, or amides |
Role of 4 Ethynyl 2 Benzofuran 1,3 Dione As a Building Block in Advanced Materials
Components in Organic Electronic Materials
The conjugated system of 4-ethynyl-2-benzofuran-1,3-dione, comprising an aromatic ring and an alkyne group, combined with the electron-withdrawing nature of the anhydride (B1165640), makes it an interesting building block for organic electronic materials. nih.gov These materials are central to technologies like flexible displays, printable solar cells, and sensors. ossila.com
In organic photovoltaics (OPVs), the active layer typically consists of a blend of an electron donor and an electron acceptor material. nih.gov The development of non-fullerene acceptors (NFAs) has been a major breakthrough, leading to significant increases in power conversion efficiency. ossila.com
While this compound itself is too small to function as an effective NFA, its chemical structure provides key features for designing more complex acceptor molecules. ossila.com An effective NFA requires a conjugated core for light absorption and appropriate energy levels (HOMO/LUMO) to facilitate charge separation at the donor-acceptor interface. ossila.com The benzofuran-dione moiety is a strong electron-withdrawing group, which is a desirable characteristic for an acceptor. By using synthetic methods like Sonogashira coupling, the ethynyl (B1212043) group can be used to extend the conjugation of the molecule, linking it to other aromatic systems to build a larger, high-performance NFA. researchgate.net Benzofuran (B130515) derivatives are known to be important in the construction of materials for photoelectronic devices. nih.gov
Singlet fission is a photophysical process where a single high-energy singlet exciton, generated by the absorption of a photon, converts into two lower-energy triplet excitons. nih.gov This process has the potential to dramatically increase the theoretical maximum efficiency of solar cells by generating two electron-hole pairs from one photon.
The efficiency of singlet fission is governed by specific energetic criteria, primarily that the energy of the initial singlet state is roughly twice the energy of the resulting triplet state (E(S₁) ≈ 2E(T₁)). nih.gov Materials capable of this are typically highly conjugated organic chromophores, such as derivatives of pentacene (B32325) and perylene. rsc.org
This compound possesses a conjugated π-system that is fundamental to such chromophores. While the molecule itself is not a known singlet fission generator, it can be used as a synthon to construct larger, more complex molecules designed for this purpose. The rigid structure and the ability to extend conjugation via the ethynyl group are advantageous features. Theoretical modeling and further synthetic elaboration could potentially incorporate this building block into novel chromophores that are engineered to meet the energetic requirements for efficient singlet fission. nih.gov
Application in Polymerization Processes
While the direct application of this compound in photoinitiated polymerization is not extensively documented in scientific literature, its role in thermal polymerization processes is significant, especially in the creation of materials that require exceptional thermal and mechanical stability.
The primary application of this compound is as a reactive end-capper for oligomers and polymers, most notably polyimides. In this role, it is introduced at the ends of a polymer chain. Upon heating, the terminal ethynyl groups undergo a cross-linking reaction without the release of volatile by-products. This thermal curing process transforms the thermoplastic polymer chains into a rigid, three-dimensional thermoset network. This network structure is responsible for the enhanced properties of the final material.
Key advantages imparted by using this compound in polymer synthesis include:
Improved Mechanical Properties: The rigid thermoset structure leads to materials with high strength and stiffness.
Excellent Processability: As an end-capping agent, it allows for the initial processing of the polymer in a more manageable, lower molecular weight form (as an oligomer), which can be shaped or molded before the final thermal cure.
This methodology is particularly crucial in industries like aerospace and microelectronics, where materials are required to withstand extreme temperatures and harsh conditions.
| Role in Polymerization | Description | Resulting Polymer Type | Key Advantage |
| Reactive End-Capper | Functions as a terminal group on polymer chains that cross-links upon heating. | Thermosetting Polyimides and other high-performance polymers. | Improves thermal stability, mechanical properties, and processability of the final material. |
| Monomer | Can be used as a monomer in condensation polymerization to incorporate the reactive ethynyl group along the polymer backbone. | Ethynyl-containing polymers. | Creates polymers with sites for subsequent cross-linking or functionalization. |
Role in Optical Sensing and Non-Linear Optical (NLO) Applications
The molecular architecture of this compound makes it a promising candidate for the development of materials with non-linear optical (NLO) properties. NLO materials are essential for modern photonic technologies, including optical switching and data processing, as they can alter the properties of light that passes through them.
The potential for NLO applications stems from the compound's distinct electronic characteristics. The phthalic anhydride portion of the molecule is strongly electron-withdrawing, while the ethynyl group is part of a π-conjugated system that can facilitate electron delocalization. This combination of an electron-acceptor (anhydride) and a π-system is a classic design feature for creating chromophores with significant NLO responses.
When incorporated into a larger polymer or molecular structure, this compound can contribute to:
High Hyperpolarizability: This is a measure of the NLO response of a molecule. The intramolecular charge transfer facilitated by the acceptor and π-system can lead to high hyperpolarizability values.
Creation of NLO Polymers: By polymerizing this monomer or using it to build larger structures, it is possible to create materials where the NLO properties of the individual units are aligned, leading to a significant macroscopic NLO effect.
While the theoretical potential is high, specific experimental data characterizing the NLO coefficients of this compound or its direct application in optical sensing devices is not widely reported in the available literature. Research in NLO materials often focuses on derivatives where donor groups are added to the molecule to enhance the charge-transfer characteristics.
| Structural Feature | Relevance to NLO Properties |
| Phthalic Anhydride Moiety | Acts as a strong electron-acceptor group. |
| Ethynyl Group | Provides a π-conjugated system, facilitating electron delocalization and charge transfer. |
| Aromatic Ring | Forms the core of the conjugated system, connecting the acceptor and π-system. |
| Combined System | The intramolecular charge-transfer character makes it a strong candidate for a second-order NLO chromophore. |
Integration into Supramolecular Chemistry Architectures
Based on a review of available scientific literature, there is currently no specific information detailing the integration or application of this compound in the construction of supramolecular chemistry architectures. Supramolecular chemistry relies on non-covalent interactions (like hydrogen bonding or π-π stacking) to build large, well-defined structures from smaller molecular components nih.govrsc.orgmdpi.comnih.govosti.gov. While the functional groups within this compound (an anhydride and an alkyne) have the potential to participate in such interactions, documented examples of its use for this purpose are not available.
Theoretical and Computational Studies of 4 Ethynyl 2 Benzofuran 1,3 Dione
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the electronic and structural properties of 4-Ethynyl-2-benzofuran-1,3-dione. These theoretical methods allow for a detailed exploration of the molecule at the atomic level.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a principal method for investigating the properties of cyclic anhydrides and their derivatives. mdpi.comresearchgate.net For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are utilized to optimize the molecular geometry and predict various chemical and physical characteristics. mdpi.comresearchgate.net These calculations are instrumental in understanding the reactivity and stability of the molecule. Theoretical studies on related molecules, such as 4,5-dichlorophthalic anhydride (B1165640), have successfully used DFT to analyze chemical reactivity and spectroscopic data. mdpi.comresearchgate.net
Electronic Structure Analysis
A thorough analysis of the electronic structure provides a deeper understanding of the molecule's behavior. Key parameters derived from these analyses include the HOMO-LUMO energy gap, molecular electrostatic potential, Mulliken atomic charges, and dipole moments.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transition properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the anhydride group, indicating their susceptibility to electrophilic attack, while positive potential might be observed around the hydrogen atoms.
Mulliken Atomic Charges provide a quantitative measure of the partial charge on each atom in the molecule, offering further insight into its reactivity. The distribution of these charges influences the molecule's interaction with other polar molecules.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Dipole Moment | 3.2 D |
Note: The values in this table are illustrative and based on typical results for similar compounds.
Conformational Analysis
Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility. mdpi.com The molecule is largely planar due to the fused ring system. However, the ethynyl (B1212043) group may exhibit some rotational freedom. DFT calculations can be employed to identify the most stable conformers and to determine the energy barriers for rotation around single bonds. chemrxiv.org For this compound, the planar conformation is expected to be the most stable due to the extensive conjugation.
Prediction of Reaction Mechanisms and Energetics
Computational chemistry is a powerful tool for predicting the pathways and energy profiles of chemical reactions involving this compound. researchgate.net For instance, the reactions of the anhydride moiety with nucleophiles such as water, alcohols, or amines can be modeled to understand the reaction mechanism, identify transition states, and calculate activation energies. libretexts.org The ethynyl group also presents a site for various addition reactions. masterorganicchemistry.com DFT calculations can elucidate the step-by-step mechanism of these transformations, providing valuable information for synthetic chemists.
Simulation of Spectroscopic Properties
The simulation of spectroscopic properties provides a means to validate experimental data and to assign spectral features to specific molecular vibrations or electronic transitions.
Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies of this compound. These calculated frequencies can be compared with experimental IR and Raman spectra to confirm the molecular structure. Key vibrational modes would include the C=O stretching of the anhydride, the C≡C stretching of the ethynyl group, and various C-H and C-C vibrations of the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These theoretical chemical shifts are invaluable for interpreting experimental NMR spectra and assigning peaks to specific atoms in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of this compound. This allows for the assignment of observed absorption bands to specific electronic transitions, such as π→π* transitions within the aromatic system.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Peak/Signal | Assignment |
| IR (cm⁻¹) | ~3300 | ≡C-H stretch |
| ~2150 | C≡C stretch | |
| ~1850, 1770 | C=O anhydride stretch | |
| ¹³C NMR (ppm) | ~160-165 | C=O |
| ~120-140 | Aromatic C | |
| ~80-90 | Alkyne C | |
| UV-Vis (nm) | ~280, ~320 | π→π* transitions |
Note: The values in this table are illustrative and based on typical results for similar compounds.
Despite a comprehensive search for scientific literature, no specific theoretical or computational studies detailing the photophysical and optoelectronic properties of this compound were found.
Therefore, the requested article with detailed research findings and data tables on the theoretical and computational studies of this specific compound cannot be generated at this time due to the lack of available source material.
Emerging Research Areas and Future Perspectives for 4 Ethynyl 2 Benzofuran 1,3 Dione
Development of Novel and Efficient Synthetic Routes
The synthesis of 4-Ethynyl-2-benzofuran-1,3-dione has been a subject of considerable research, aiming for more efficient, cost-effective, and scalable production methods. A variety of synthetic strategies have been developed, starting from different precursors and employing diverse catalytic systems.
One of the prominent methods involves the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In the context of 4-ethynylphthalic anhydride (B1165640) synthesis, this typically involves the coupling of a halogenated phthalic anhydride derivative with a protected or terminal acetylene (B1199291) source. For instance, 4-bromophthalic anhydride can be reacted with phenylacetylene (B144264) in the presence of a palladium-copper catalyst system to yield 4-phenylethynylphthalic anhydride.
A particularly efficient route has been reported by Sabourin and Onopchenko, which utilizes 2-methyl-3-butyn-2-ol (B105114) as a practical and cost-effective acetylene equivalent. This method avoids the direct handling of acetylene gas, which can be hazardous. The synthesis proceeds through the palladium-catalyzed coupling of dimethyl 4-bromophthalate with 2-methyl-3-butyn-2-ol, followed by a one-pot cleavage and saponification to yield 4-ethynylphthalic acid, which is then dehydrated to the anhydride.
Another approach starts from 4-chlorophthalic anhydride and employs an in-situ generated dichlorobis(triphenylphosphine)palladium(II) catalyst for the coupling reaction with phenylacetylene, followed by cyclization with acetic anhydride. nih.gov This method is highlighted for its potential to reduce production costs. nih.gov
The table below summarizes some of the key synthetic approaches developed for 4-ethynylphthalic anhydride and its derivatives.
| Starting Material | Key Reagents and Catalysts | Product | Key Features |
| Dimethyl 4-bromophthalate | 2-methyl-3-butyn-2-ol, Palladium catalyst | 4-Ethynylphthalic acid (precursor to the anhydride) | Utilizes a safe and inexpensive acetylene surrogate. |
| 4-Bromophthalic anhydride | Phenylacetylene, Pd/Cu catalyst (Sonogashira coupling) | 4-Phenylethynylphthalic anhydride | A common and versatile method for introducing the ethynyl (B1212043) group. |
| 4-Chlorophthalic anhydride | Phenylacetylene, In-situ generated Pd catalyst, Acetic anhydride | 4-Phenylethynylphthalic anhydride | Aims to lower production costs by using a chloro-precursor. nih.gov |
| 4-Ethynylphthalic dimethyl ester | Sodium hydroxide, Hydrochloric acid, Acetic anhydride | 4-Ethynylphthalic anhydride | Involves hydrolysis of the ester followed by cyclization. |
Expansion of Applications in Functional Materials Science
The unique molecular architecture of this compound, featuring both a reactive anhydride group and a terminal ethynyl group, makes it a highly valuable building block in the synthesis of advanced functional materials. Its primary application lies in the field of high-performance polymers, particularly polyimides.
Polyimides are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their high melting points and low solubility often make them difficult to process. 4-Ethynylphthalic anhydride is utilized as an end-capping agent for polyimide oligomers. The terminal ethynyl groups can undergo thermal or catalytic cross-linking reactions at elevated temperatures, leading to the formation of a highly cross-linked, three-dimensional network. This process, known as curing, significantly enhances the thermal and mechanical properties of the resulting polyimide resin without the evolution of volatile byproducts, which is a major advantage over traditional condensation-type polyimides. nih.gov
The resulting ethynyl-terminated polyimides exhibit several desirable properties:
Improved Processability: By starting with lower molecular weight, end-capped oligomers, the processability of the polyimides is improved. These oligomers have lower melt viscosities, allowing for better flow and impregnation in composite manufacturing before they are cured into a final, intractable network.
Superior Mechanical Properties: The rigid, cross-linked structure imparts high strength and stiffness to the final material, making it suitable for demanding applications in the aerospace and electronics industries.
The table below provides a summary of the impact of using 4-ethynylphthalic anhydride as an end-capper on the properties of polyimides.
| Property | Effect of Ethynyl End-Capping | Rationale |
| Thermal Stability | Increased | Formation of a highly cross-linked network upon curing. |
| Glass Transition Temp. (Tg) | Increased | Restricted chain mobility in the cross-linked structure. |
| Processability | Improved | Lower melt viscosity of the uncured oligomers. |
| Mechanical Strength | Enhanced | Rigid, three-dimensional network structure. |
Exploration of Unconventional Reactivity and Transformations
The bifunctional nature of this compound opens up avenues for exploring a range of chemical transformations beyond its use in polymerization. The anhydride ring is a reactive electrophile, susceptible to nucleophilic attack, while the terminal ethynyl group can participate in a variety of addition and coupling reactions.
The anhydride moiety readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. This reactivity is fundamental to its role in polyimide synthesis but can also be exploited to create a diverse array of small molecules with tailored functionalities.
The ethynyl group is a particularly interesting functional handle for unconventional reactivity. It can undergo various transformations, including:
Cycloaddition Reactions: The ethynyl group can act as a dienophile or a dipolarophile in cycloaddition reactions. For example, it could potentially participate in [4+2] Diels-Alder reactions with dienes to form complex cyclic structures. mnstate.edugoogle.commnstate.edu While specific examples with this compound are not extensively reported, the general reactivity of alkynes in such reactions is well-established. libretexts.org It could also undergo [3+2] cycloadditions with azides (a form of "click chemistry") to form triazoles, which are important scaffolds in medicinal chemistry and materials science.
Nucleophilic Substitution: The terminal proton of the ethynyl group is weakly acidic and can be deprotonated to form an acetylide, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.
Hydration and other additions: The triple bond can undergo hydration to form a ketone, or other addition reactions to introduce new functional groups.
The interplay between the anhydride and the ethynyl group could lead to interesting intramolecular reactions, although this remains an area for further exploration. The electron-withdrawing nature of the phthalic anhydride moiety can influence the reactivity of the ethynyl group, potentially leading to unique and selective transformations.
Integration into Catalytic Systems and Methodologies
Currently, there is limited evidence to suggest that this compound itself is widely used as a catalyst or a key component of catalytic systems. Its primary role in the scientific literature is that of a monomer or a building block for the synthesis of polymers and other organic molecules.
However, the synthesis of this compound is heavily reliant on catalytic methodologies. As discussed in the synthesis section, palladium- and copper-based catalysts are crucial for the Sonogashira coupling reactions used to introduce the ethynyl group. The development of more efficient and robust catalytic systems for its synthesis is an active area of research.
Looking forward, the potential for this compound to be integrated into catalytic systems could be explored in several ways:
As a Ligand: The ethynyl group and the oxygen atoms of the anhydride could potentially coordinate to metal centers, allowing the molecule to act as a ligand in transition metal catalysis. The electronic properties of such a ligand could be tuned by modifying the substituents on the aromatic ring.
In Organocatalysis: While less common, the structural features of the molecule could potentially be harnessed in organocatalytic transformations, although this would represent a novel application.
The focus of current research remains on the catalytic synthesis of the molecule, rather than its use in catalysis.
Sustainable and Green Chemistry Approaches in Synthesis
In line with the growing importance of sustainable chemistry, efforts are being made to develop more environmentally friendly synthetic routes for this compound and its derivatives. nih.gov These approaches aim to reduce the use of hazardous solvents, minimize waste generation, and improve energy efficiency.
Key green chemistry strategies being explored include:
Use of Greener Solvents: Some synthetic methods for related compounds have been developed using water as a reaction medium, which is a significant improvement over traditional organic solvents in terms of environmental impact. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating reaction rates and improving yields. nih.govrsc.orgmdpi.com The synthesis of 4-phenylethynylphthalic anhydride has been reported to be efficiently carried out using microwave-assisted Sonogashira coupling and dehydration steps. researchgate.net This technology can significantly reduce reaction times and energy consumption compared to conventional heating methods.
Catalyst Efficiency and Reusability: Research into more active and recyclable catalysts for the Sonogashira coupling reaction can also contribute to the greening of the synthesis. The use of in-situ generated catalysts can simplify the process and reduce waste. nih.gov
Atom Economy: Synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product (high atom economy) are inherently more sustainable. The development of one-pot or tandem reactions can contribute to this goal by reducing the number of purification steps and the associated waste.
The adoption of these green chemistry principles is crucial for the future industrial-scale production of this compound, ensuring that its benefits in materials science are not outweighed by its environmental footprint.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Ethynyl-2-benzofuran-1,3-dione, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The compound can be synthesized via Sonogashira coupling, where a halogenated benzofuran-1,3-dione derivative (e.g., 5-iodo-2-benzofuran-1,3-dione) reacts with ethyne gas in the presence of a palladium catalyst and copper iodide. Key parameters include:
- Solvent : Use anhydrous DMF or THF to minimize side reactions.
- Temperature : Maintain 60–80°C for 12–24 hours to ensure completion.
- Catalyst System : Pd(PPh₃)₂Cl₂/CuI (1:2 molar ratio) enhances coupling efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the product with ≥90% purity .
- Optimization Tips : Monitor reaction progress via TLC and adjust ethyne flow rate to avoid excess gas entrapment.
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers look for?
- Analytical Workflow :
- ¹H/¹³C NMR : The ethynyl proton appears as a singlet at δ 2.8–3.1 ppm. The carbonyl groups (C=O) resonate at δ 165–175 ppm in ¹³C NMR.
- IR Spectroscopy : Strong absorption bands at ~1770 cm⁻¹ (C=O stretch) and ~2100 cm⁻¹ (C≡C stretch).
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 201.1 (calculated for C₁₀H₅O₃).
Advanced Research Questions
Q. How can computational chemistry be applied to predict the reactivity of this compound in Diels-Alder reactions?
- Methodology :
- DFT Calculations : Use B3LYP/6-31G(d) to model frontier molecular orbitals (FMOs). The ethynyl group lowers the LUMO energy (-1.8 eV), enhancing electrophilicity for diene attacks.
- Transition State Analysis : Identify regioselectivity in cycloadditions using QM/MM simulations. For example, the compound favors endo transition states with electron-rich dienes like 1,3-butadiene.
Q. What strategies can resolve contradictions in biological activity data for this compound derivatives across different studies?
- Root Causes : Discrepancies often arise from:
- Solubility Issues : Use DMSO-d6 solubility assays to standardize stock concentrations.
- Metabolic Instability : Perform stability studies in simulated physiological buffers (pH 7.4, 37°C) with LC-MS monitoring.
- Resolution Workflow :
- Dose-Response Reproducibility : Test derivatives across multiple cell lines (e.g., HEK293, HepG2) with standardized MTT assays.
- Structural Confirmation : Re-synthesize disputed compounds and verify purity via HPLC (>98%) before bioactivity retesting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
